3,3-Difluoro-1-methyl-cyclobutanol
Description
3,3-Difluoro-1-methyl-cyclobutanol is a fluorinated cyclobutane derivative featuring a hydroxyl group and two fluorine atoms at the 3-position of the cyclobutane ring. For instance, (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol (CAS 1408076-35-6), a closely related compound, has a molecular formula of C₆H₁₀F₂O and a molecular weight of 136.14 g/mol . The hydroxyl group in the target compound likely enhances hydrogen bonding, influencing solubility and reactivity compared to non-polar derivatives.
Properties
Molecular Formula |
C5H8F2O |
|---|---|
Molecular Weight |
122.11 g/mol |
IUPAC Name |
3,3-difluoro-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C5H8F2O/c1-4(8)2-5(6,7)3-4/h8H,2-3H2,1H3 |
InChI Key |
NUCXHBHYIAPOLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methyl-cyclobutanol typically involves the introduction of fluorine atoms into a cyclobutane ring. One common method is the difluoromethylation of cyclobutanol derivatives. This can be achieved using difluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under mild conditions to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methyl-cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3,3-Difluoro-1-methyl-cyclobutanone.
Reduction: 3,3-Difluoro-1-methyl-cyclobutane.
Substitution: Various substituted cyclobutanol derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1-methyl-cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methyl-cyclobutanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Ring Strain : The cyclobutane ring introduces strain, which may enhance reactivity in ring-opening reactions compared to larger cycloalkanes like cyclopentane derivatives (e.g., 3,3-Difluorocyclopentan-1-amine in ) .
- Functional Group Impact : Replacement of -OH with -NH₂ (amine) or -COOCH₃ (ester) alters electronic and steric properties, affecting applications in drug design or synthetic intermediates .
Biological Activity
3,3-Difluoro-1-methyl-cyclobutanol is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine atoms, enhances its potential interactions with biological targets, making it a subject of study for its biological activity.
The molecular formula of this compound is CHFO, with a molecular weight of 122.11 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 122.11 g/mol |
| IUPAC Name | 3,3-difluoro-1-methylcyclobutan-1-ol |
| InChI | InChI=1S/CHFO/c1-4(8)2-5(6,7)3-4/h8H,2-3H2,1H3 |
| Canonical SMILES | CC1(CC(C1)(F)F)O |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The introduction of fluorine atoms can enhance the compound's binding affinity to these targets, potentially modulating their activity. This mechanism is crucial for understanding how the compound may influence various biological pathways.
Biological Activity Studies
Research has indicated that this compound exhibits notable biological activities:
Enzyme Interaction
Studies have shown that this compound can be utilized in enzyme inhibition assays. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, preliminary data suggest that it may inhibit enzymes such as cytochrome P450s, which are critical in drug metabolism and synthesis.
Antimicrobial Activity
Initial investigations into the antimicrobial properties of this compound have shown promising results. The compound demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.
Case Studies
Several studies have explored the applications and effects of this compound:
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Enzyme Inhibition Study :
- Objective : To determine the inhibitory effects on cytochrome P450 enzymes.
- Method : Enzyme assays were conducted using liver microsomes.
- Results : IC50 values indicated moderate inhibition (IC50 = 30 µM), suggesting potential for drug-drug interaction studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
